![molecular formula C12H13N3 B13742546 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile typically involves the reaction of 2,6-dimethylbenzimidazole with a suitable nitrile-containing reagent. One common method is the alkylation of 2,6-dimethylbenzimidazole with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to proteins and enzymes, potentially inhibiting their activity. This compound may exert its effects by interfering with cellular processes such as DNA replication, protein synthesis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzimidazole: A precursor in the synthesis of 3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile.
3-(1H-Benzimidazol-1-yl)propanenitrile: A similar compound with a different substitution pattern on the benzimidazole ring.
2-Methylbenzimidazole: Another benzimidazole derivative with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(2,6-dimethylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C12H13N3/c1-9-4-5-11-12(8-9)15(7-3-6-13)10(2)14-11/h4-5,8H,3,7H2,1-2H3 |
InChI Key |
NZCVEQPEQKTMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2CCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


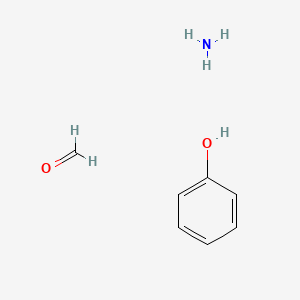
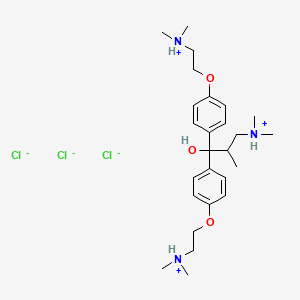

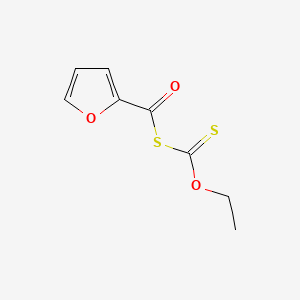
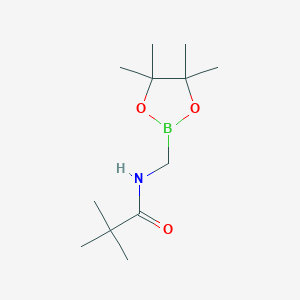
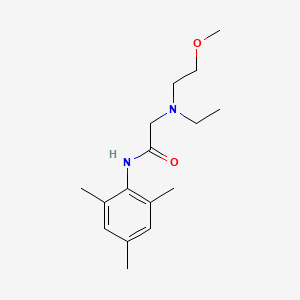

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
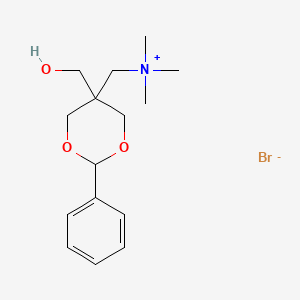
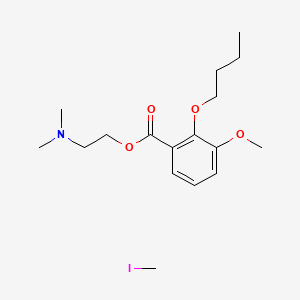


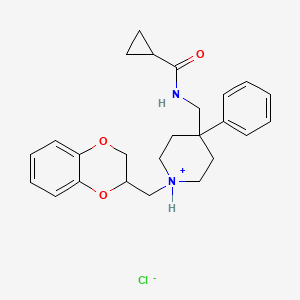
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
